7-Hydroxymitragynine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENLSMHLCNXJT-CYXFISRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903988 | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174418-82-7 | |
| Record name | 7-Hydroxymitragynine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxymitragynine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxymitragynine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYMITRAGYNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthetic Pathways of 7 Hydroxymitragynine
Elucidation of 7-Hydroxymitragynine as a Constituent of Mitragyna speciosa
First described in 1994, this compound is also a primary active metabolite of mitragynine (B136389). biorxiv.orgwikipedia.org A significant portion of this compound in the body is formed through the metabolic conversion of mitragynine after ingestion. nih.gov
Proposed Biosynthetic Routes for Mitragynine and Related Alkaloids
The biosynthesis of mitragynine, the precursor to this compound, is a complex process involving multiple enzymatic steps. The pathway begins with the central intermediate for most monoterpene indole (B1671886) alkaloids, strictosidine aglycone. nih.gov Research has elucidated key enzymes responsible for the formation of the corynanthe-type alkaloid scaffold characteristic of mitragynine. biorxiv.orgnih.gov
The proposed biosynthetic pathway for mitragynine is as follows:
Formation of Strictosidine: The pathway originates from the shikimate and monoterpenoid secoiridoid pathways. dergipark.org.tr Chorismate, derived from the shikimate pathway, is converted to anthranilate. Tryptamine (B22526) is then formed from tryptophan. Separately, geraniol is a precursor to the monoterpenoid secologanin. Tryptamine and secologanin are condensed by the enzyme strictosidine synthase to form strictosidine.
Conversion to Strictosidine Aglycone: Strictosidine is then deglycosylated by a glucosidase to yield the reactive intermediate, strictosidine aglycone. nih.gov
Formation of the Corynanthe Scaffold: Dihydrocorynantheine synthase (DCS), a medium-chain alcohol dehydrogenase, plays a crucial role in converting strictosidine aglycone to either (20S)-dihydrocorynantheine or its C-20 epimer, (20R)-dihydrocorynantheine. nih.gov
O-methylation to form Corynantheidine: An enol O-methyltransferase (EnolMT) then catalyzes the O-methylation at the C-16 position of dihydrocorynantheine to produce corynantheidine. nih.gov
Final Steps to Mitragynine: The completion of mitragynine biosynthesis requires a methoxylation at the C-9 position of the corynantheidine scaffold. nih.gov While the specific hydroxylase and methyltransferase enzymes responsible for this final step in Mitragyna speciosa have not yet been definitively identified, their involvement is hypothesized to complete the synthesis of mitragynine. nih.gov
Recent studies have successfully demonstrated the four-step biosynthesis of mitragynine and its stereoisomer, speciogynine (B3026189), in both yeast and Escherichia coli by supplying tryptamine and secologanin and utilizing a combination of enzymes, including a tryptamine 4-hydroxylase from the mushroom Psilocybe cubensis. colab.wsnih.gov
Enzymatic Oxidation of Mitragynine to this compound in Biological Systems
Studies have shown that mitragynine is converted to this compound in both human and mouse liver preparations. nih.gov This process is mediated by the cytochrome P450 (CYP450) enzyme system. colab.ws The conversion is an oxidative chemical reaction where mitragynine gains oxygen atoms at the 7-position of the indole ring. colab.ws
Role of Cytochrome P450 Isoforms (e.g., CYP3A) in this compound Formation
The conversion of mitragynine to this compound is primarily facilitated by specific isoforms of the cytochrome P450 enzyme family. Research has identified CYP3A4 as the predominant enzyme responsible for this metabolic transformation in humans. nih.gov Studies using recombinant human CYP450 enzymes have shown that this compound is produced exclusively by CYP3A4.
In addition to CYP3A4, other isoforms may play a role. In vitro studies have indicated that CYP2D6 is also involved in the metabolism of mitragynine. The table below summarizes the key cytochrome P450 isoforms involved in the metabolism of mitragynine.
| Enzyme Family | Specific Isoform | Role in Mitragynine Metabolism |
| Cytochrome P450 | CYP3A4 | Exclusive producer of this compound. |
| CYP2D6 | Contributes to the overall metabolism of mitragynine. | |
| CYP2C19 | Involved in the metabolism of mitragynine to other metabolites. | |
| CYP2C18 | Contributes to the metabolism of mitragynine. |
The inhibition of CYP3A enzymes can lead to increased systemic exposure to both mitragynine and this compound. This highlights the critical role of this enzymatic pathway in the pharmacokinetics of kratom alkaloids.
Factors Influencing Natural Alkaloid Synthesis and Accumulation in Mitragyna speciosa
The concentration of this compound and other alkaloids in Mitragyna speciosa is not static and can be influenced by a variety of factors. These include genetic, environmental, and post-harvesting variables.
Genetic and Geographic Factors:
The alkaloid profile of kratom can vary significantly depending on the strain and geographical origin. nih.gov
For instance, Malaysian kratom varieties often contain higher levels of this compound compared to those from Indonesia. nih.gov Thai kratom, on the other hand, can have highly variable alkaloid profiles depending on the specific growing region. nih.gov
Red vein kratom strains are generally reported to have higher concentrations of this compound compared to green and white vein varieties. nih.gov
Environmental Factors:
Light Intensity: Increased light intensity has been shown to significantly increase mitragynine concentrations. actahort.org
Temperature: Higher temperatures are also associated with increased mitragynine synthesis. actahort.org
Soil Conditions: Soil pH and calcium content have been identified as significant environmental variables affecting mitragynine content. wikipedia.org
Season: The season in which the leaves are harvested can impact the alkaloid composition, with this compound being detected only in specific seasons, which can vary between different cultivars. researchgate.net
Plant-Specific Factors:
Leaf Maturity: The maturity of the leaves plays a role, with mature leaves showing a 3.3-fold higher accumulation of this compound compared to young leaves. wikipedia.org
Plant Age: The age of the plant can also influence the occurrence and abundance of alkaloids. wikipedia.org
Post-Harvest Processing:
Withering: The process of allowing leaves to wither after harvesting has been shown to increase the concentration of mitragynine. researchgate.net
Drying Temperature: Lower drying temperatures generally help to preserve the concentration of mitragynine and other related alkaloids. researchgate.net
The following table summarizes the key factors that influence the alkaloid content in Mitragyna speciosa.
| Factor | Influence on Alkaloid Content |
| Genetics/Strain | Red vein strains may have higher this compound. nih.gov |
| Geography | Malaysian varieties may have higher this compound than Indonesian. nih.gov |
| Light Intensity | Higher intensity can increase mitragynine levels. actahort.org |
| Temperature | Higher temperatures can increase mitragynine synthesis. actahort.org |
| Season | Affects the presence and concentration of this compound. researchgate.net |
| Leaf Maturity | Mature leaves have higher this compound content. wikipedia.org |
| Post-Harvest Withering | Can increase mitragynine concentration. researchgate.net |
| Post-Harvest Drying Temp. | Lower temperatures help preserve alkaloids. researchgate.net |
Synthetic Approaches to 7 Hydroxymitragynine and Its Analogues
Chemical Synthesis Methodologies for 7-Hydroxymitragynine from Mitragynine (B136389)
The primary route for producing this compound involves the chemical transformation of mitragynine, the most abundant alkaloid in kratom leaves. wikipedia.orgdergipark.org.tr This semi-synthetic approach leverages the readily available starting material to access the desired, more potent compound.
The conversion of mitragynine to this compound is an oxidation reaction that introduces a hydroxyl group at the C7 position of the indole (B1671886) ring. acs.org Various chemical reagents have been successfully employed to achieve this transformation.
[Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA): This hypervalent iodine reagent is a commonly used oxidant for the synthesis of this compound from mitragynine. dergipark.org.tracs.org The reaction is typically carried out in a solvent mixture, such as tetrahydrofuran (B95107) and water, under controlled temperature conditions. google.com
Potassium Peroxymonosulfate (B1194676) (Oxone): This oxidizing agent, often used in combination with a saturated aqueous solution of sodium bicarbonate, provides another effective method for the conversion of mitragynine to this compound. acs.orggoogle.com
Singlet Oxygen: Photochemical oxidation using singlet oxygen, generated by irradiation with visible light in the presence of a photosensitizer like rose bengal, can also facilitate the formation of this compound from mitragynine. who.intacs.org This method mimics a potential natural process that may occur in dried leaf material exposed to sunlight. who.int
Other Reagents: Other oxidants, including lead tetraacetate followed by alkaline hydrolysis, have also been reported to yield this compound from mitragynine. who.int Additionally, reagents like tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H2O2), and meta-chloroperoxybenzoic acid (mCPBA) in the presence of a palladium catalyst have been explored. usm.myreddit.com
Researchers have focused on optimizing reaction conditions to enhance the yield and efficiency of the conversion of mitragynine to this compound. One study reported that using PIFA in a tetrahydrofuran and water solvent mixture under an argon atmosphere and at a low temperature (0°C) resulted in a conversion rate of over 95% and a yield of approximately 70%. google.com Another approach found that the addition of trifluoroacetic acid (TFA) during the PIFA oxidation of mitragynine improved the yield to 71%. jst.go.jp It is proposed that TFA masks the reactive lone pair of the N-4 nitrogen, thereby suppressing undesired side reactions. reddit.comjst.go.jp Furthermore, a study exploring various oxidants found that hydrogen peroxide in the presence of a palladium catalyst gave a near-quantitative yield of this compound. usm.myreddit.com
Total Synthesis Strategies for this compound and Related Monoterpenoid Indole Alkaloids
While semi-synthesis from mitragynine is common, total synthesis, which builds the molecule from simpler, commercially available starting materials, offers a route to produce this compound and other related alkaloids without reliance on the natural product. Several total syntheses of mitragynine and its stereoisomers have been developed, which can then be converted to this compound. jst.go.jpnih.govacs.org
Preparation of Novel this compound Analogues and Derivatives
The synthesis of novel analogues and derivatives of this compound is a significant area of research aimed at exploring structure-activity relationships. For example, various derivatives have been created by modifying the aromatic indole ring at the C9, C10, and C12 positions. elyssabmargolis.com These modifications are often achieved through palladium-catalyzed coupling reactions. elyssabmargolis.com The resulting mitragynine analogues can then be oxidized to their corresponding 7-hydroxy derivatives using reagents like Oxone. elyssabmargolis.com Additionally, derivatives such as 7-acetoxymitragynine (B12774486) have been synthesized by treating mitragynine with lead tetraacetate. dergipark.org.tr
Metabolic Engineering Approaches for de novo Production of Related Alkaloids
Metabolic engineering presents a promising alternative for the production of kratom alkaloids. This approach involves engineering microorganisms, such as Saccharomyces cerevisiae (yeast), to produce these complex molecules from simple sugars. nih.govresearchgate.netbiorxiv.org Recently, researchers have successfully demonstrated the de novo production of mitragynine and speciogynine (B3026189) in yeast by reconstructing a five-step synthetic pathway from the common precursor strictosidine. nih.govresearchgate.netbiorxiv.org By optimizing cultivation conditions, titers of approximately 290 µg/L of these kratom alkaloids were achieved. nih.govresearchgate.net Furthermore, by feeding fluorinated tryptamine (B22526) to the engineered yeast and expressing a human tailoring enzyme, the production of fluorinated and hydroxylated mitragynine derivatives has been demonstrated, opening the door for the biosynthesis of novel analogues. nih.govresearchgate.netbiorxiv.org While the direct fermentative production of this compound has not yet been reported, these advancements in producing its precursors lay the groundwork for future development in this area. acs.org
Pharmacological Characterization in Preclinical Models
Receptor Binding and Activation Profiles of 7-Hydroxymitragynine
High Affinity and Potency at Mu-Opioid Receptors (MOR) in In Vitro Systems
In vitro studies have consistently demonstrated that this compound possesses a high binding affinity and potency at the mu-opioid receptor (MOR). nih.govnih.gov Research indicates that this compound's affinity for the MOR is significantly greater than that of mitragynine (B136389). nih.govresearchgate.net In radioligand displacement assays, this compound has been shown to have a binding affinity (Ki) for the human mu-opioid receptor (hMOR) in the nanomolar range, with reported values such as 47 nM and 77.9 nM. nih.govfrontiersin.org Functional assays, such as those measuring [35S]GTPγS stimulation, have further established this compound as a partial agonist at the MOR, with a maximal efficacy (Emax) of 41.3% in one study. nih.govnih.gov This partial agonism signifies that while it activates the receptor, it does so to a lesser degree than full agonists like DAMGO. frontiersin.org
Competitive Antagonism at Kappa-Opioid Receptors (KOR) and Delta-Opioid Receptors (DOR)
In contrast to its activity at the MOR, this compound acts as a competitive antagonist at both the kappa-opioid receptor (KOR) and the delta-opioid receptor (DOR). nih.govjournalistsresource.orgtaylorandfrancis.com This means it binds to these receptors but does not activate them, thereby blocking the action of other molecules that would normally bind and activate them. Studies have shown that this compound can displace radioligands from KOR and DOR, with Ki values of 220 nM and 243 nM, respectively, in one study. nih.gov In functional assays, it has been observed to competitively inhibit the activity of reference agonists at both hKOR and hDOR. frontiersin.org This dual action as a MOR partial agonist and a KOR/DOR antagonist contributes to its unique pharmacological profile. wikipedia.orgtaylorandfrancis.com
Quantitative Comparison of Receptor Affinities and Intrinsic Activities Relative to Mitragynine and Reference Opioids
When compared to mitragynine, this compound consistently demonstrates superior affinity and potency at the MOR. nih.govnih.gov Reports indicate that this compound has approximately 9-fold higher binding affinity for the MOR than mitragynine. nih.govnih.gov Its affinity for KOR and DOR is also higher than that of mitragynine. nih.gov In terms of intrinsic activity at the MOR, this compound acts as a partial agonist, whereas some studies have characterized mitragynine as a very weak partial agonist or even an antagonist in certain in vitro systems. acs.orgnih.govnih.gov
Compared to reference opioids, this compound's binding affinity at the MOR is generally lower than that of potent opioids like morphine. who.intnih.gov However, its potency in producing analgesic effects in animal models has been reported to be greater than morphine in some studies. acs.org
Interactive Data Table: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
|---|---|---|---|
| This compound | 77.9 nih.gov | 220 nih.gov | 243 nih.gov |
| Mitragynine | 709 nih.gov | 1700 nih.gov | 6800 nih.gov |
Interactive Data Table: In Vitro Functional Activity at Human Opioid Receptors
| Compound | Receptor | Assay | Activity | Potency (EC50, nM) | Efficacy (Emax, %) |
|---|---|---|---|---|---|
| This compound | hMOR | [35S]GTPγS | Partial Agonist | - | 41.3 nih.gov |
| This compound | hMOR | BRET | Partial Agonist | 34.5 frontiersin.orgresearchgate.net | 47 frontiersin.orgresearchgate.net |
| Mitragynine | hMOR | [35S]GTPγS | Antagonist | - | - nih.gov |
| Mitragynine | hMOR | BRET | Partial Agonist | 339 acs.orgfrontiersin.org | 34 acs.orgfrontiersin.org |
Functional Selectivity at Opioid Receptors
G Protein-Biased Agonism at Mu-Opioid Receptors
A critical aspect of this compound's pharmacology is its functional selectivity, specifically its G protein-biased agonism at the MOR. acs.orgnih.govjournalistsresource.org Opioid receptors, like other G protein-coupled receptors (GPCRs), can signal through two primary pathways: the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids. nih.govmdpi.com this compound preferentially activates the G protein signaling cascade upon binding to the MOR, with significantly less engagement of the β-arrestin pathway. nih.govjournalistsresource.org This biased signaling is a key feature that distinguishes it from many traditional opioid agonists. taylorandfrancis.comnih.gov
Lack of Beta-Arrestin-2 Recruitment Following MOR Activation
Consistent with its G protein bias, multiple studies have confirmed that this compound does not significantly recruit β-arrestin-2 following activation of the MOR. nih.govjournalistsresource.orgmdpi.com This lack of β-arrestin-2 recruitment is a notable characteristic shared with mitragynine. nih.govjournalistsresource.orgmdpi.com The inability to engage the β-arrestin pathway is hypothesized to contribute to a potentially more favorable therapeutic profile, as β-arrestin signaling is linked to adverse effects such as respiratory depression and constipation associated with conventional opioids. mdpi.comacs.org While this compound and its analogs show minimal β-arrestin2 recruitment, they are still effective MOR agonists in terms of G-protein activation. biorxiv.orgfrontiersin.org
Interactions with Non-Opioid Receptors
While the primary pharmacological activity of this compound is centered on opioid receptors, research has also investigated its interactions with other central nervous system receptors. These interactions, or lack thereof, help to build a more complete pharmacological profile of the compound. In contrast, the parent compound, mitragynine, interacts with a variety of non-opioid receptors, including adrenergic, serotonergic, and dopaminergic systems. who.intwikipedia.org
Activity at Adrenergic Receptors (e.g., alpha-1, alpha-2)
The adrenergic system is a pharmacological target for mitragynine, which has been shown to bind to both alpha-1 and alpha-2 adrenergic receptors. who.intnih.gov This activity is believed to contribute to its antinociceptive and potential opioid withdrawal-mitigating effects. nih.govsemanticscholar.org However, research indicates that this compound does not share this affinity for adrenergic receptors. researchgate.net One study that assessed the binding affinity of various kratom alkaloids found that while mitragynine displayed affinity for adrenergic receptors, this compound's binding was specific to mu-opioid receptors (MORs). researchgate.net Another screening program tested this compound for binding at alpha-2A, -2B, and -2C adrenergic receptors, further exploring its receptor profile. plos.org
Modulation of Serotonergic Receptors (e.g., 5-HT1A, 5-HT2A)
Interactions with the serotonin (B10506) system are a known aspect of the pharmacology of some kratom alkaloids. nih.govnih.gov Mitragynine, for instance, acts as an antagonist at 5-HT2A receptors and shows affinity for 5-HT1A receptors. who.intnih.govresearchgate.net However, studies investigating this compound's role at these receptors suggest it is not a primary contributor to serotonergic activity. nih.gov A comprehensive screening of kratom alkaloids at multiple serotonin receptor subtypes (including 5-HT1A and 5-HT2A) found that other minor alkaloids, such as paynantheine (B163193) and speciogynine (B3026189), exhibited high affinity, unlike the principal alkaloid mitragynine. nih.gov While this compound was included in these testing panels, the significant serotonergic activity was attributed to other compounds. plos.orgnih.gov
Interaction with Dopaminergic Receptors (e.g., D1, D2)
The dopaminergic system is another area where mitragynine exhibits some activity, with reports of low-affinity binding to D1 and D2 receptors. who.intwikipedia.orgscienceasia.org This interaction has been suggested as a potential mechanism for some of kratom's reported stimulant and mood-related effects. consensus.app However, direct evidence for this compound's interaction with dopaminergic receptors is limited. researchgate.net The available literature tends to focus on mitragynine when discussing effects on dopamine (B1211576) receptors, with one study noting that kratom extracts show affinity for D1 receptors. who.intresearchgate.net
| Compound | Receptor Target | Reported Activity/Binding | Citation |
|---|---|---|---|
| This compound | Adrenergic (α1, α2) | No significant binding affinity reported; activity is primarily at mu-opioid receptors. | researchgate.net |
| Mitragynine (for context) | Adrenergic (α1, α2) | Binds to alpha-1 and alpha-2 adrenergic receptors. | who.intnih.gov |
| This compound | Serotonergic (5-HT1A, 5-HT2A) | Tested in screening assays, but significant activity is attributed to other kratom alkaloids. | plos.orgnih.gov |
| Mitragynine (for context) | Serotonergic (5-HT1A, 5-HT2A) | Acts as a competitive antagonist at 5-HT2A receptors and has affinity for 5-HT1A. | who.intnih.govresearchgate.net |
| This compound | Dopaminergic (D1, D2) | Limited data available; research focuses on mitragynine's activity. | researchgate.net |
| Mitragynine (for context) | Dopaminergic (D1, D2) | Binds with low affinity to D1 receptors; reported to interact with D2 receptors. | who.intwikipedia.org |
Preclinical Pharmacological Efficacy in Animal Models
Animal models have been crucial in elucidating the pharmacological effects of this compound, particularly its potent analgesic properties and its role as a metabolite of mitragynine.
Antinociceptive Activity in Rodent Assays
This compound consistently demonstrates potent, dose-dependent antinociceptive (pain-relieving) effects in various rodent assays. naturetrust.orgnih.gov Studies using the tail-flick and hot-plate tests in mice have shown that subcutaneously administered this compound produces a more potent analgesic effect than morphine. naturetrust.orgnih.govresearchgate.net Notably, the compound also shows potent antinociceptive activity when administered orally. naturetrust.orgresearchgate.net The antinociceptive action of this compound is primarily mediated by the activation of mu-opioid receptors, and to a lesser extent, kappa-opioid receptors. naturetrust.orgacs.org This effect was confirmed by studies where the analgesic action was antagonized by the opioid antagonist naloxone. naturetrust.org
| Assay | Species | Key Finding | Citation |
|---|---|---|---|
| Tail-Flick & Hot-Plate Tests | Mice | Induced dose-dependent antinociceptive effects more potent than morphine following subcutaneous administration. | naturetrust.orgnih.gov |
| Tail-Flick & Hot-Plate Tests | Mice | Showed potent antinociceptive activity when administered orally, in contrast to the weak effect of oral morphine at tested doses. | naturetrust.orgresearchgate.net |
| Hot-Plate Test | Mice | The antinociceptive effect is produced mainly by the activation of mu-opioid receptors and partially by kappa-opioid receptors. | naturetrust.org |
| Tail-Flick Assay | Mice | Confirmed potent analgesic activity (ED₅₀ = 0.6 mg/kg, s.c.), which was attenuated in mu-opioid receptor knockout (MOR-1 KO) mice. | acs.org |
Contribution of this compound to the In Vivo Effects of Mitragynine
A significant area of investigation is the role of this compound as an active metabolite of mitragynine. nih.govchemrxiv.org One prominent hypothesis suggests that mitragynine functions as a prodrug, exerting its primary analgesic effects after being metabolized into the more potent this compound. nih.govresearchgate.net Research has demonstrated that mitragynine is converted to this compound in vitro by both mouse and human liver preparations, a process mediated by cytochrome P450 enzymes. nih.govchemrxiv.org Further studies in mice have shown that after administration of mitragynine, the resulting brain concentrations of the this compound metabolite are sufficient to account for most, if not all, of the observed opioid-mediated analgesic activity. nih.govchemrxiv.org
However, this prodrug hypothesis is the subject of scientific debate. nih.gov Contrasting research provides evidence that this compound may have a negligible role in the antinociceptive effects of mitragynine in mice. nih.gov A pharmacokinetic and pharmacodynamic study found that at equianalgesic oral doses of mitragynine and this compound, the maximum brain concentration of this compound as a metabolite of mitragynine was 11-fold lower than that achieved by direct administration of this compound. nih.gov These findings suggest that the concentration of the metabolite formed from mitragynine may not be sufficient to be the primary driver of its analgesic effects, indicating a lack of significant involvement. nih.gov
Species-Specific Pharmacological Differences in Preclinical Investigations
Significant species-specific differences in the bioavailability, metabolism, and pharmacological effects of this compound have been observed across various preclinical models. arkleg.state.ar.us These variations underscore the importance of considering metabolic pathways and interspecies differences when interpreting preclinical data and translating findings to humans. acs.orgnih.gov
The metabolism of this compound (7-HMG) shows considerable variability among species. In vitro studies using liver microsomes have demonstrated that 7-HMG is substantially metabolized in rats and monkeys, with half-lives of 15 and 26 minutes, respectively. nih.govacs.org In contrast, its metabolism is much slower in mouse, dog, and human liver microsomes, with a half-life exceeding 60 minutes. nih.govacs.org This suggests that in rats and monkeys, liver metabolism of 7-HMG is more significant than in other species. nih.govacs.org
Furthermore, the stability of 7-HMG in plasma also differs. While stable in rodent and monkey plasma, 7-HMG is unstable in human plasma, where it is converted to mitragynine pseudoindoxyl, a more potent opioid agonist. nih.govacs.org This conversion happens to a much greater extent in human plasma than in the plasma of mice, rats, dogs, or cynomolgus monkeys, suggesting that mitragynine pseudoindoxyl may play a more substantial role in the pharmacology of kratom in humans. acs.org
The in vivo conversion of mitragynine to 7-HMG also exhibits species-dependent characteristics. Studies in mice have confirmed that mitragynine is metabolized to 7-HMG, and the resulting brain concentrations of the metabolite are sufficient to account for most of the parent compound's analgesic activity. acs.orgnih.gov This metabolic conversion is a critical factor in the opioid-like effects observed in this species. acs.orgnih.gov In contrast, the in vitro pharmacology of mitragynine at opioid receptors is also species-dependent; for instance, mitragynine acts as a competitive antagonist at the mouse mu-opioid receptor (MOR) but as a weak partial agonist at the human MOR. acs.orgnih.gov This suggests that in humans, mitragynine itself might contribute directly to its analgesic effects, unlike in mice where the effects are primarily mediated by the 7-HMG metabolite. acs.orgnih.gov
Pharmacokinetic studies in rats have revealed sex-specific differences in the metabolism of mitragynine to its active metabolites. acs.org Female rats exhibit significantly higher exposure to 7-HMG and 9-hydroxycorynantheidine compared to male rats. acs.org The area under the plasma concentration-time curve (AUC) for 7-HMG was 9.8-fold higher in female rats than in males. acs.org
The behavioral effects of this compound also show species-specific variations. In rats, this compound fully substitutes for morphine in drug discrimination studies and is self-administered, indicating a potential for abuse. biorxiv.orgnih.gov In contrast, mitragynine is not self-administered by rats. biorxiv.org Studies on respiratory effects have shown that in rats, 7-HMG induces significant respiratory depression, similar to classical opioids like morphine, an effect that is reversible by naloxone. biorxiv.org However, in mice, while 7-HMG also causes dose-dependent respiratory depression, mitragynine has been reported to have a ceiling effect on this depression. biorxiv.org
The oral bioavailability of mitragynine, the precursor to 7-HMG, also differs between species, which can indirectly affect the levels of 7-HMG. The oral bioavailability in rats (3-30%) is lower than in beagle dogs (~70%). researchgate.net
These findings highlight the complex and often species-dependent pharmacological profile of this compound. The differences in metabolism, pharmacokinetics, and behavioral effects across preclinical models necessitate caution when extrapolating results to human scenarios.
Table 1: Species-Specific Metabolism of this compound (7-HMG)
| Species | System | Observation | Half-Life (T1/2) | Reference |
|---|---|---|---|---|
| Rat | Liver Microsomes | Substantial metabolism | 15 min | nih.govacs.org |
| Monkey | Liver Microsomes | Substantial metabolism | 26 min | nih.govacs.org |
| Mouse | Liver Microsomes | Slower metabolism | > 60 min | nih.govacs.org |
| Dog | Liver Microsomes | Slower metabolism | > 60 min | nih.govacs.org |
| Human | Liver Microsomes | Slower metabolism | > 60 min | nih.govacs.org |
| Human | Plasma | Unstable, converts to mitragynine pseudoindoxyl | - | nih.govacs.org |
| Rodent | Plasma | Stable | - | nih.govacs.org |
Table 2: Comparative Pharmacological Effects of this compound in Preclinical Models
| Species | Pharmacological Effect | Observation | Reference |
|---|---|---|---|
| Rat | Rewarding Effects | Self-administered | biorxiv.org |
| Rat | Drug Discrimination | Fully substitutes for morphine | biorxiv.orgnih.gov |
| Rat | Respiratory Effects | Significant respiratory depression, reversible by naloxone | biorxiv.org |
| Mouse | Respiratory Effects | Dose-dependent respiratory depression | biorxiv.org |
Metabolic Transformations of 7 Hydroxymitragynine
In Vitro Metabolic Fate of 7-Hydroxymitragynine
In vitro studies are fundamental in characterizing the metabolic susceptibility of this compound. These investigations utilize simulated biological fluids and subcellular fractions to predict its behavior in the body.
The stability of this compound has been evaluated in environments mimicking the gastrointestinal tract. In simulated gastric fluid (SGF), which has a highly acidic pH of 1.2, this compound demonstrates significant instability. ifrti.org Studies have shown up to 27% degradation in SGF. thieme-connect.comresearchgate.netnih.govusda.gov A notable aspect of this degradation is the conversion of a substantial portion of this compound back to its parent compound, mitragynine (B136389), which accounted for 23% of the degraded amount in one study. thieme-connect.comresearchgate.netnih.govusda.gov
Conversely, in simulated intestinal fluid (SIF), with a more neutral pH of 6.8, this compound is considerably more stable. ifrti.org Research indicates that only about 6% of the compound degrades in SIF. thieme-connect.comresearchgate.netnih.govusda.gov This pH-dependent stability suggests that the compound is more likely to remain intact in the intestinal environment compared to the stomach. ifrti.org
Table 1: Stability of this compound in Simulated Biological Fluids
| Simulated Fluid | pH | Degradation (%) | Key Findings | Source |
|---|---|---|---|---|
| Gastric (SGF) | 1.2 | ~27% | Unstable; significant conversion back to mitragynine (~23%). | thieme-connect.comresearchgate.netnih.govusda.gov |
| Intestinal (SIF) | 6.8 | ~6% | Relatively stable. | thieme-connect.comresearchgate.netnih.govusda.gov |
The liver is a primary site of drug metabolism. In vitro studies using human liver microsomes (HLM) and S9 fractions, which contain a broad range of metabolic enzymes, have shown that this compound is subject to metabolism. thieme-connect.comresearchgate.netnih.gov Unlike its parent compound, mitragynine, which is relatively stable in these systems, this compound is metabolized with a half-life (T₁/₂) of approximately 24 minutes in HLM. thieme-connect.comresearchgate.netnih.govuthscsa.eduthieme-connect.de This indicates a moderate rate of metabolic clearance in the liver. thieme-connect.comresearchgate.netnih.gov In contrast, metabolism in mouse, dog, and human liver microsomes was found to be much slower, with a half-life exceeding 60 minutes, while rat and monkey liver microsomes showed more substantial metabolism (T₁/₂ of 15 and 26 minutes, respectively). nih.gov
Table 2: In Vitro Metabolism of this compound in Liver Preparations
| Preparation | Species | Half-Life (T₁/₂) | Source |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Human | ~24 min | thieme-connect.comresearchgate.netnih.govthieme-connect.de |
| Liver Microsomes | Human | >60 min | nih.gov |
| Liver Microsomes | Mouse | >60 min | nih.gov |
| Liver Microsomes | Rat | ~15 min | nih.gov |
| Liver Microsomes | Dog | >60 min | nih.gov |
| Liver Microsomes | Monkey | ~26 min | nih.gov |
The stability of this compound in blood plasma shows marked variation across different species. nih.gov In vitro investigations have demonstrated that this compound is highly stable in the plasma of mice, rats, and monkeys, with over 80% of the compound remaining after a 120-minute incubation period. nih.govnih.gov Dog plasma showed intermediate stability, with over 61% remaining after the same duration. nih.gov
Table 3: Plasma Stability of this compound Across Species (120 min incubation)
| Species | % Remaining | Stability Profile | Metabolite Formed | Source |
|---|---|---|---|---|
| Mouse | >80% | High | Not specified | nih.govnih.gov |
| Rat | >80% | High | Not specified | nih.gov |
| Dog | >61% | Intermediate | Not specified | nih.gov |
| Monkey | >80% | High | Not specified | nih.gov |
| Human | Not specified | Unstable | Mitragynine pseudoindoxyl | nih.govx-mol.comfigshare.comacs.org |
Enzymatic Biotransformation Pathways of this compound
The metabolism of this compound is mediated by specific enzyme systems. While much of the research has focused on its formation from mitragynine, some studies have begun to elucidate the enzymes involved in its subsequent biotransformation.
The formation of this compound from mitragynine is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYPs like CYP2D6. acs.orgnih.govmdpi.comtandfonline.comacs.org The further metabolism of this compound itself is less characterized. However, the significant metabolism observed in rat and monkey liver microsomes suggests that hepatic enzymes, likely including CYPs, are involved in its clearance. nih.gov Given that CYP3A4 is a major enzyme in drug metabolism, it is plausible that it also contributes to the breakdown of this compound, though specific studies detailing this are limited. Research indicates that the metabolism of mitragynine and its metabolites is complex, involving multiple CYP isoforms which can be influenced by drug-drug interactions. mmjoutcomes.orgmmjoutcomes.org
Hydrolase enzymes, such as carboxylesterases (CES), are responsible for the hydrolysis of ester-containing compounds. Research has shown that mitragynine, which contains a methyl ester group, is metabolized by carboxylesterase 1 (CES1) to its corresponding carboxylic acid metabolite, 16-COOH mitragynine. nih.gov While direct in vitro studies specifically investigating the role of CES1 in the metabolism of this compound are not widely reported, it is structurally similar to mitragynine and retains the same ester functional group. Therefore, it is plausible that this compound could also serve as a substrate for CES1 or other hydrolases, leading to its hydrolysis. However, further research is required to confirm and characterize this metabolic pathway. nih.govresearchgate.net
The metabolism of this compound, a potent alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, involves several transformative pathways that can significantly alter its pharmacological profile. These transformations include conversion to other active compounds and various oxidative and reductive reactions.
Conversion to Mitragynine Pseudoindoxyl and its Pharmacological Profile
A significant metabolic pathway for this compound is its conversion to mitragynine pseudoindoxyl. figshare.comwikipedia.org This transformation is particularly notable as it occurs in human plasma, a phenomenon not observed to the same extent in the plasma of mice, rats, dogs, or cynomolgus monkeys. figshare.comacs.org In fact, one study demonstrated that after a 120-minute incubation of this compound in plasma, 53.8% was converted to mitragynine pseudoindoxyl in human plasma, compared to much lower percentages in mouse (2.0%), rat (2.4%), dog (1.7%), and monkey (4.3%) plasma. acs.org This conversion is considered irreversible, as mitragynine pseudoindoxyl remains stable in the plasma of all these species. acs.org
Mitragynine pseudoindoxyl exhibits a distinct and potent pharmacological profile. nih.gov It functions as a biased agonist at the μ-opioid receptor (MOR), while also acting as a δ-opioid receptor (DOR) antagonist. wikipedia.orgnih.gov This biased agonism means it activates the G-protein signaling pathway without significantly recruiting β-arrestin-2, a protein associated with many of the undesirable side effects of traditional opioids. wikipedia.orgresearchgate.net
Research has highlighted the potency of mitragynine pseudoindoxyl. It is a more potent opioid than both mitragynine and this compound. figshare.comnih.gov In vitro studies have shown its high binding affinity for MOR and DOR, with Ki values of 0.8 nM and 3 nM, respectively. nih.gov In mouse models, mitragynine pseudoindoxyl demonstrated potent antinociceptive (pain-relieving) effects, being approximately three times more potent than morphine. acs.org Advantageously, it has been associated with a more favorable side effect profile, causing less tolerance, respiratory depression, and gastrointestinal motility inhibition compared to equianalgesic doses of morphine. researchgate.netacs.org Furthermore, unlike this compound, mitragynine pseudoindoxyl did not produce conditioned place preference in mice, suggesting a lower potential for addiction. acs.org
The formation of mitragynine pseudoindoxyl is not limited to the metabolism of this compound. It can also be formed from mitragynine through a two-step oxidative process. wikipedia.org Cryo-electron microscopy studies have revealed that mitragynine pseudoindoxyl binds to a distinct subpocket on the μ-opioid receptor compared to classic opioids like lofentanil, which may contribute to its unique pharmacological effects. wikipedia.org
Other Oxidative and Reductive Transformations
Beyond its conversion to mitragynine pseudoindoxyl, this compound can undergo other metabolic transformations. While the primary metabolic pathways for mitragynine involve hydrolysis, O-demethylation, and conjugation with glucuronides and sulfates, research has also pointed to various oxidative and reductive processes. europa.eu
Chemical studies have shown that the indole (B1671886) ring of mitragynine is susceptible to oxidation. nih.govacs.org Reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), singlet oxygen, and potassium peroxymonosulfate (B1194676) (Oxone) can oxidize mitragynine to this compound. nih.govacs.org This suggests that the 2-3 indole double bond is a likely site for enzymatic oxidation by cytochrome P450 (CYP) enzymes. nih.govacs.org
Interestingly, a reductive metabolic process has also been observed, where this compound is converted back to mitragynine in vivo, although this appears to be a minor pathway. nih.govacs.org The mechanism for this reduction has been proposed to be similar to the reduction of certain carbazole (B46965) compounds using sodium borohydride. usm.my
The metabolism of mitragynine can also lead to the formation of other metabolites, such as 3-dehydromitragynine, through non-CYP oxidation pathways. nih.gov While the direct oxidative and reductive transformations of this compound itself are less extensively documented than its conversion to mitragynine pseudoindoxyl, the known metabolic pathways of the parent compound, mitragynine, provide a framework for understanding the potential transformations it might undergo. europa.eu
Structure Activity Relationship Sar Studies of 7 Hydroxymitragynine and Its Analogues
Identification of Key Structural Moieties Influencing Receptor Binding and Functional Activity
SAR studies have revealed that several structural components of the 7-hydroxymitragynine molecule are crucial for its high affinity and potent agonism at the µ-opioid receptor (MOR). The core indoloquinolizidine skeleton provides the fundamental framework for interaction with the receptor. researchgate.net The presence of the hydroxyl group at the C7 position is a critical determinant of its enhanced potency compared to its parent compound, mitragynine (B136389). naturetrust.org
The unsaturated acrylate (B77674) moiety is also considered an essential component for the efficient binding of this compound and its analogues into the orthosteric binding pocket of the MOR. acs.orgnih.gov Furthermore, the stereochemistry of the molecule plays a significant role, with the natural (-) enantiomer exhibiting substantially higher opioid activity than its unnatural (+) counterpart. researchgate.netelyssabmargolis.com
Impact of Modifications at C7 and Other Positions on Pharmacological Properties
Systematic modifications of the this compound structure have provided valuable insights into the pharmacological significance of different functional groups.
Modifications at the C7 Position: The hydroxyl group at C7 is a key contributor to the high potency of this compound. naturetrust.org Replacing this hydroxyl group with other functionalities has been explored to modulate its pharmacological profile. For instance, the introduction of an acetoxy group at C7 was found to reduce the intrinsic activity compared to this compound, while the potency remained similar to that of mitragynine. nih.govacs.org The incorporation of a methoxy (B1213986) or an ethoxy group at the C7 position resulted in a significant reduction in both intrinsic activity and potency. nih.govacs.org
Modifications at the C9, C10, and C12 Positions: The aromatic indole (B1671886) ring of this compound has been a prime target for diversification to fine-tune its pharmacological properties.
C9 Position: Replacing the 9-methoxy group with phenyl, methyl, or 3'-furanyl substituents has been shown to produce partial agonists at the MOR with lower efficacy than the reference agonist DAMGO or morphine. acs.orgwustl.edu These C9-substituted analogues generally exhibit high affinity for the MOR. wustl.edu
C10 and C12 Positions: Modifications at the C10 and C12 positions have also been investigated. While many of these analogues showed limited promising activity at the MOR, the 12-methyl substituted this compound derivative displayed notable potency. acs.orgbiorxiv.org
The following table summarizes the in vitro pharmacological data for selected this compound analogues with modifications at various positions.
| Compound | Modification | Receptor | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Activation (Emax, %) | β-arrestin2 Recruitment (Emax, %) |
| This compound | - | hMOR | - | 34.5 | 47 | <20 |
| 9-phenyl-7-hydroxymitragynine | 9-OCH3 replaced with Phenyl | hMOR | 15-17 | - | < DAMGO/Morphine | <20 |
| 9-methyl-7-hydroxymitragynine | 9-OCH3 replaced with Methyl | hMOR | 15-17 | - | < DAMGO/Morphine | <20 |
| 9-(3'-furanyl)-7-hydroxymitragynine (SC-13) | 9-OCH3 replaced with 3'-Furanyl | hMOR | 6 | - | < DAMGO/Morphine | <20 |
| 12-methyl-7-hydroxymitragynine | 12-H replaced with Methyl | MOR | - | 11.2 | - | <20 |
| 7-acetoxymitragynine (B12774486) | 7-OH replaced with O-acetyl | MOR | - | ~ mitragynine | < mitragynine | - |
| 11-Fluoro-7-hydroxymitragynine | 11-H replaced with Fluorine | mMOR | - | - | 21 | - |
Data sourced from multiple studies. acs.orgnih.govacs.orgwustl.edubiorxiv.orgnih.govfrontiersin.org Note: Emax values are relative to a standard full agonist like DAMGO.
Elucidation of Binding Poses at Opioid Receptors via Molecular Docking and SAR Data
Molecular docking studies have been instrumental in visualizing the binding interactions of this compound and its analogues within the µ-opioid receptor. These computational models, often utilizing the crystal structure of the murine MOR (PDB ID: 5C1M), provide a rationale for the observed SAR data. acs.orgnih.gov
The docking poses reveal that the protonated amine of the this compound scaffold forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp147) in the third transmembrane helix of the MOR. researchgate.net The aromatic indole ring engages in hydrophobic interactions with various residues within the binding pocket, and the C7-hydroxyl group can form additional hydrogen bonds, contributing to its high affinity. researchgate.net The unique binding pose of this compound and its analogues is distinct from that of classical opioids like morphine, which may account for their different pharmacological profiles, including their G protein bias. researchgate.netacs.org
Design and Synthesis of Novel this compound Derivatives with Modified Pharmacological Profiles
The insights gained from SAR and molecular docking studies have guided the rational design and synthesis of novel this compound derivatives with tailored pharmacological properties. The primary goal of these synthetic efforts is to develop analogues that retain the potent analgesic effects of this compound while minimizing adverse effects such as respiratory depression and abuse potential.
The synthesis of these novel derivatives often starts from mitragynine, which is more abundant in Mitragyna speciosa leaves. acs.orgnih.gov A key step is the oxidation of mitragynine to introduce the C7-hydroxyl group. dergipark.org.tr Further modifications are then made to the aromatic ring or other positions. For example, palladium-catalyzed coupling reactions have been employed to introduce various substituents at the C9 position. acs.orgnih.gov
One notable example is the synthesis of 11-fluoro-7-hydroxymitragynine, which was found to be a low-efficacy partial agonist with potent antinociceptive effects but with a significantly attenuated maximal analgesic effect compared to this compound. nih.gov This suggests that fine-tuning the electronic properties of the indole ring can modulate the signaling efficacy at the MOR. The development of such biased agonists, which preferentially activate G-protein signaling pathways over β-arrestin recruitment, is a promising strategy for creating safer opioid analgesics. researchgate.net
Analytical Methodologies for Detection and Quantification of 7 Hydroxymitragynine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of 7-hydroxymitragynine. This methodology offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in complex biological samples. mdpi.comsciex.com Ultra-Performance Liquid Chromatography (UPLC), a variation that uses smaller particle size columns, allows for significantly reduced analysis times and solvent consumption compared to traditional HPLC. nih.gov
In these methods, this compound is typically ionized using positive electrospray ionization (ESI) and detected in multiple reaction-monitoring (MRM) mode. sciex.comnih.gov This involves monitoring the transition of the protonated parent ion [M+H]⁺ (m/z 415) to specific product ions, such as m/z 190, ensuring high specificity. nih.govscirp.org
Method validation is essential to guarantee the reliability of analytical results. For this compound, LC-MS/MS methods have been rigorously validated across various biological matrices, demonstrating excellent performance.
Key validation parameters include:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. Methods have achieved LODs as low as 0.06910 ng/mL in human urine and 20 pg/mg in hair. mdpi.comnih.govresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Reported LOQs for this compound range from 10 ng/mL in rat plasma to 0.2094 ng/mL in human urine and 30 pg/mg in hair. mdpi.comnih.govnih.govresearchgate.net
Linearity: The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. For this compound, calibration curves typically show excellent linearity (r² > 0.99) over various concentration ranges, such as 10 to 4000 ng/mL in plasma. mdpi.comnih.gov
Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (%RSD). For this compound analysis, intra- and inter-day precision values are generally below 15%. nih.gov
Accuracy: The closeness of the mean test result to the true value, often expressed as a percentage of bias. Accuracy for this compound quantification has been reported to be within 96.5% to 104.0%. nih.gov
Table 1: Validation Parameters for this compound Quantification using LC-MS/MS
Validated LC-MS/MS methods have been successfully applied to quantify this compound in various biological samples. In preclinical research, a UPLC-MS/MS method was used to analyze the concentration of this compound in rat plasma following intravenous administration, demonstrating its utility in pharmacokinetic studies. nih.gov
For forensic and clinical purposes, these methods are used to detect the compound in human samples. Sensitive protocols have been developed for identifying this compound in human urine, which is crucial for monitoring its use. mdpi.comsciex.com Furthermore, methods for analyzing hair samples have been established, providing a longer window of detection. nih.govresearchgate.netoup.com In one study, this compound concentrations in hair samples from suspected users ranged from 0.34 to 15 pg/mg. oup.com The analysis of blood is also performed, with methods capable of detecting the analyte at concentrations as low as 1 ng/mL. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
While LC-MS/MS is highly sensitive, HPLC and UPLC systems coupled with less complex detectors are also employed for the quantification of this compound, particularly in plant materials and finished products where concentrations are higher. cabidigitallibrary.orglcms.cz These methods offer a cost-effective and robust alternative for quality control and phytochemical analysis. lcms.cz
HPLC systems are frequently integrated with Photodiode Array (PDA) or Ultraviolet (UV) detectors for the analysis of this compound. cabidigitallibrary.orgresearchgate.net A PDA detector can scan a range of wavelengths simultaneously, allowing for the identification of a compound based on its UV spectrum and checking for peak purity. lcms.czcfsre.org
For quantification, a specific wavelength is chosen. Studies have utilized wavelengths around 220 nm, 225 nm, or 254 nm for detecting this compound. cabidigitallibrary.orgresearchgate.net Chromatographic separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) bicarbonate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. cabidigitallibrary.orgresearchgate.net A developed HPLC-PDA method reported a detection limit of 0.0234 μg/mL and a quantification limit of 0.1665 μg/mL for this compound in kratom plant material. cabidigitallibrary.org
Table 2: HPLC/UPLC-UV/PDA Method Parameters for this compound Analysis
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis, especially when dealing with complex biological matrices like blood, urine, or plasma.
Liquid-Liquid Extraction (LLE): This is a common technique used for plasma samples. A one-step LLE procedure using chloroform (B151607) has been shown to be effective for extracting this compound, with recoveries ranging from 62.0% to 67.3%. nih.gov
Solid-Phase Extraction (SPE): SPE is widely used for cleaning up urine and blood samples. It provides cleaner extracts compared to LLE. A procedure using Clean Screen® XCEL I SPE cartridges has demonstrated excellent recoveries of ≥90% for this compound in blood and urine at a concentration of 2.5 ng/mL. researchgate.net
"Dilute-and-Shoot": For some highly sensitive LC-MS/MS systems, a simpler "dilute-and-shoot" method can be used for urine samples. This involves diluting the sample, potentially with a hydrolysis step to measure total drug concentration, and directly injecting it into the LC-MS/MS system. sciex.com This approach is fast and minimizes sample handling. sciex.com
Sonication: For plant materials, extraction is often performed by sonicating the powdered sample in a solvent like methanol.
Spectroscopic Characterization (e.g., NMR, HRMS) for Structural Confirmation
While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for characterizing reference standards.
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of a compound. These techniques have been used to confirm the identity and purity of this compound reference materials. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (e.g., LC-QTOF-MS), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, serving as a key piece of evidence for its identification. The exact mass of the protonated molecule [M+H]⁺ for this compound has been reported as 415.2227, corresponding to the chemical formula C₂₃H₃₀N₂O₅.
Challenges and Future Directions in 7 Hydroxymitragynine Research
Deepening Understanding of Poly-pharmacological Interactions and Their Mechanistic Basis
A significant challenge in 7-hydroxymitragynine research lies in its complex poly-pharmacology—the ability to interact with multiple receptor systems in the body. While its action at opioid receptors is most studied, a comprehensive understanding of its broader interaction profile is crucial.
This compound is recognized as a partial agonist at the µ-opioid receptor (MOR), the primary target for traditional opioids. nih.gov However, its interaction is considered "atypical." Unlike classical opioids, it appears to be a G-protein biased agonist, meaning it activates the receptor's signaling pathways that are thought to contribute to analgesia without strongly recruiting β-arrestin-2, a protein implicated in adverse effects like respiratory depression and constipation. psu.edunih.gov Furthermore, it displays binding affinity for δ-opioid (DOR) and κ-opioid (KOR) receptors, where it may act as a competitive antagonist. nih.govfrontiersin.org This mixed agonist/antagonist profile at different opioid receptors contributes to its unique pharmacological effects.
Beyond the opioid system, the parent compound mitragynine (B136389) has been shown to interact with adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors. researchgate.netacslab.comuthscsa.edu Given their structural similarity, it is highly probable that this compound also engages with these non-opioid targets. Elucidating the specifics of these interactions—which receptor subtypes are involved, the binding affinities, and the functional consequences (agonist, antagonist, or modulator)—is a key area for future investigation. Understanding this poly-pharmacological fingerprint is essential to fully comprehend the therapeutic and potential adverse effects of this compound.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki value) | Functional Activity |
|---|---|---|
| µ-Opioid Receptor (MOR) | ~77.9 nM nih.gov | Partial Agonist nih.gov |
| δ-Opioid Receptor (DOR) | Moderate Affinity researchgate.net | Competitive Antagonist frontiersin.org |
| κ-Opioid Receptor (KOR) | Moderate Affinity researchgate.net | Competitive Antagonist frontiersin.org |
Elucidating the Full Metabolic Landscape of this compound and its Downstream Products
The metabolism of this compound is a critical factor influencing its activity and duration of action, and recent discoveries have highlighted significant species-specific differences. This compound is itself a primary active metabolite of mitragynine, the most abundant alkaloid in kratom. acs.org This conversion is mediated by cytochrome P450 3A4 (CYP3A4) enzymes in the liver. nih.govacslab.com
Further complicating the picture is the significant variability in the stability of this compound across different species. In vitro studies have shown that this compound is relatively stable in the plasma of rodents and monkeys, but unstable in human plasma, where it is readily converted to mitragynine pseudoindoxyl. nih.govacs.orgacs.org This highlights a major challenge in translating findings from animal models to humans. While this compound is resistant to further Phase I metabolism in liver microsomes, the discovery of its plasma-mediated conversion opens up new avenues of research. nih.govacs.org Future studies must focus on identifying the specific enzymes responsible for the formation of mitragynine pseudoindoxyl in human plasma and mapping out the complete metabolic fate of this compound to fully understand its human pharmacology.
Table 2: Plasma Stability of this compound in Various Species
| Species | Plasma Stability (% remaining after 120 min) | Key Downstream Metabolite in Plasma |
|---|---|---|
| Human | Unstable nih.govacs.orgacs.org | Mitragynine pseudoindoxyl nih.govinnov-research.comnih.gov |
| Mouse | >80% (Stable) nih.gov | Not significantly formed nih.gov |
| Rat | >80% (Stable) nih.gov | Not significantly formed nih.gov |
| Dog | ~61% (Intermediate Stability) nih.gov | Not significantly formed nih.gov |
| Monkey | >80% (Stable) nih.gov | Not significantly formed nih.gov |
Advancements in Synthetic Biology for Controlled Alkaloid Production and Derivatization
The low natural abundance of this compound in Mitragyna speciosa leaves makes its extraction for research and potential therapeutic development inefficient. researchgate.net Synthetic biology offers a promising solution to this challenge. Researchers are actively developing microbial platforms, particularly using baker's yeast (Saccharomyces cerevisiae), to produce mitragynine and its derivatives in a controlled and scalable manner. biorxiv.orgresearchgate.net
These efforts involve reconstructing the complex biosynthetic pathway of these alkaloids in yeast. By introducing and optimizing the expression of plant-derived enzymes, scientists can engineer yeast to convert simple sugars into valuable monoterpene indole (B1671886) alkaloids. nih.govacs.org Recent successes include the de novo production of mitragynine and speciogynine (B3026189) in yeast. biorxiv.org This platform not only allows for the sustainable production of known alkaloids but also opens the door for producing novel, "new-to-nature" derivatives. biorxiv.org By feeding the engineered yeast with modified precursor molecules (e.g., fluorinated tryptamine) or introducing additional enzymes, it is possible to create a diverse library of this compound analogs. nih.govacs.org This approach will be invaluable for structure-activity relationship studies, allowing for the fine-tuning of pharmacological properties to enhance therapeutic effects and minimize undesirable side effects. Further optimization of these yeast cell factories is a key future direction to increase production yields and expand the repertoire of accessible alkaloids. biorxiv.org
Refinement of Preclinical Models to Better Reflect Complex Biological Systems
A major hurdle in translating preclinical research on this compound into clinical applications is the limitation of current animal models. frontiersin.org As highlighted by the species-specific metabolism of this compound, standard rodent models may not accurately predict its effects in humans. nih.gov This necessitates the development and refinement of more sophisticated preclinical models that can better mimic human physiology.
One promising approach is the use of humanized mice . pharmalegacy.com These are immunodeficient mice that have been engrafted with human cells, tissues, or genes. taconic.comwikipedia.org For this compound research, developing mice with "humanized" livers—expressing human drug-metabolizing enzymes like CYP3A4—could provide a more accurate model of its metabolism and the formation of human-specific metabolites like mitragynine pseudoindoxyl. transcurebioservices.com
Another cutting-edge technology is the development of organ-on-a-chip models. nih.govemulatebio.com These are microfluidic devices that contain living human cells in a 3D microenvironment that simulates the architecture and function of human organs, such as the liver, kidney, or even interconnected multi-organ systems. semanticscholar.orgresearchgate.netresearchgate.net A "liver-on-a-chip" could be used to study the metabolism of this compound in a human-relevant context and assess its potential for drug-drug interactions and hepatotoxicity with greater accuracy than traditional cell cultures or animal models. emulatebio.com Similarly, neuronal models, such as those developed to study opioid overdose and recovery, could be adapted to investigate the specific effects of this compound on human neurons. hesperosinc.com The integration of these advanced preclinical models will be critical for improving the predictive validity of research findings and accelerating the safe development of any potential therapeutics derived from the Mitragyna scaffold. frontiersin.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 7-hydroxymitragynine in biological samples?
- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for its sensitivity and specificity. A validated method involves liquid-liquid extraction with chloroform, separation on a BEH C18 column, and detection via multiple reaction monitoring (MRM) transitions (e.g., m/z 415→190 for this compound). Calibration curves are linear (10–4000 ng/mL in plasma), with precision <15% RSD . Cross-reactivity with mitragynine metabolites (e.g., via cytochrome P450 3A isoforms) must be addressed in immunoassays .
Q. Which experimental models are used to study this compound’s pharmacological effects?
- Methodological Answer : Rodent models dominate behavioral studies:
- Intracranial self-stimulation (ICSS) : Measures reward thresholds and aversive effects (e.g., 3.2 mg/kg this compound increased thresholds in rats) .
- Antinociceptive assays : Tail-flick tests evaluate opioid-like analgesia, with ED50 values calculated for dose-response relationships .
- In vitro receptor assays : Human mu-opioid receptor (hMOR) transfected cells assess binding affinity (e.g., this compound acts as a partial agonist, mitragynine as an antagonist) .
Q. What receptor systems does this compound interact with beyond opioid receptors?
- Methodological Answer : In addition to mu-opioid receptors, this compound modulates adrenergic, serotonin (5-HT), and dopamine receptors. Functional assays (e.g., GTPγS binding) and radioligand competition studies are used to quantify affinity. For example, its interaction with α2-adrenergic receptors may contribute to sedation, while serotonin modulation impacts mood .
Advanced Research Questions
Q. How do discrepancies in receptor efficacy findings between in vitro and in vivo studies impact mechanistic interpretations?
- Methodological Answer : In vitro assays (e.g., [35S]GTPγS) suggest this compound is a partial hMOR agonist, whereas in vivo behavioral data (e.g., ICSS) show aversive effects at high doses. These contradictions may arise from differences in receptor reserve, G-protein coupling efficiency, or metabolite interference. Comparative studies using consistent species-specific receptors (human vs. rodent) and dose-ranging designs are critical .
Q. How can researchers address variability in this compound content across natural and commercial kratom products?
- Methodological Answer : Standardization requires quantitative LC-MS/MS profiling of alkaloid ratios (e.g., mitragynine:this compound ranges from 1:0.005 to 1:0.04 in commercial samples). High-purity synthetic standards (≥95%) are essential for calibration. Researchers should report batch-specific alkaloid concentrations and use controlled cultivation to minimize variability .
Q. What methodological challenges exist in pharmacokinetic studies of this compound?
- Methodological Answer : Key challenges include:
- Metabolite interference : this compound is a mitragynine metabolite, requiring simultaneous quantification of both compounds .
- Low plasma stability : Rapid clearance necessitates sensitive detection methods (LLOQ ≤10 ng/mL). Intravenous administration in models like beagle dogs provides reliable absorption data .
- Tissue distribution : Autoradiography or whole-body imaging in rodents can map biodistribution but requires radiolabeled analogs .
Q. How can researchers resolve contradictions in this compound’s effects on reward pathways (e.g., aversive vs. reinforcing)?
- Methodological Answer : Dose-dependent effects and sex differences must be systematically evaluated. For example, this compound increases ICSS thresholds (indicative of aversion) at 3.2 mg/kg but shows reinforcing properties at lower doses. Parallel studies with opioid antagonists (e.g., naltrexone) can clarify receptor-specific contributions .
Data Contradiction Analysis
- Example : While this compound is reported as a partial MOR agonist in vitro, its in vivo antinociceptive potency exceeds morphine. This may reflect synergistic activity with other alkaloids (e.g., mitragynine) or off-target receptor interactions. Co-administration studies and knockout rodent models are needed to isolate mechanisms .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
